molecular formula C17H15N3OS B2961445 N-((5-cyclopropylpyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034207-91-3

N-((5-cyclopropylpyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide

Cat. No. B2961445
CAS RN: 2034207-91-3
M. Wt: 309.39
InChI Key: PKTNLGIDVKOITF-UHFFFAOYSA-N
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Description

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Benzothiazole is a fusion of benzene and thiazole rings . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .


Synthesis Analysis

Synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Structural Analysis

Benzo[d]thiazole derivatives are synthesized through various chemical processes, showcasing their versatile chemical behavior and potential for modification. For instance, the synthesis of benzothiazole and thiazolopyridines through metal- and reagent-free methods indicates the chemical flexibility of these compounds. Such methods not only expand the chemical toolkit for creating novel derivatives but also offer insights into eco-friendly synthesis pathways (Qian et al., 2017).

Biological Applications and Potential Therapeutic Uses

The pharmacological potential of benzo[d]thiazole derivatives is significant, with studies exploring their antibacterial, antitumor, and anticancer properties. For example, certain benzo[d]thiazolyl substituted pyrazol-5-ones have been identified as promising antibacterial agents, highlighting their therapeutic potential against various bacterial strains (Palkar et al., 2017). Similarly, benzothiazole derivatives have shown potent antitumor activity, suggesting their utility in oncology (Yoshida et al., 2005).

Supramolecular Chemistry and Gelation Behavior

N-(thiazol-2-yl)benzamide derivatives have been investigated for their gelation behavior, with studies showing that certain derivatives can act as supramolecular gelators. This property is crucial for developing novel materials with potential applications in drug delivery systems and tissue engineering (Yadav & Ballabh, 2020).

Mechanism of Action

The mechanism of action of thiazole and benzothiazole derivatives can vary depending on the specific compound and its biological target. For example, some benzothiazole derivatives have shown inhibitory activity against M. tuberculosis .

Future Directions

Research into thiazole and benzothiazole derivatives is ongoing, with the aim of finding new compounds with therapeutic potential . Future directions may include the design and development of different thiazole and benzothiazole derivatives with improved efficacy and lesser side effects .

properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c21-17(13-3-4-15-16(6-13)22-10-20-15)19-8-11-5-14(9-18-7-11)12-1-2-12/h3-7,9-10,12H,1-2,8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKTNLGIDVKOITF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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